![molecular formula C14H8F3N3O2 B13665851 2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a nitrophenyl group at the 2-position and a trifluoromethyl group at the 7-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their significant applications in medicinal chemistry, agrochemicals, and material science due to their unique structural and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by nitration and trifluoromethylation reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This method provides a broad substrate scope and can be efficiently scaled up for large-scale production .
化学反应分析
Types of Reactions
2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used .
科学研究应用
2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, and modulating their activity. The nitrophenyl and trifluoromethyl groups contribute to the compound’s electronic properties, influencing its reactivity and interactions with biological targets .
相似化合物的比较
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the nitro and trifluoromethyl groups, resulting in different electronic properties and reactivity.
2-Trifluoromethylimidazo[1,2-a]pyridine: Similar trifluoromethyl group but lacks the nitrophenyl group, affecting its biological activity and applications.
3-Nitro-2-(p-nitrophenyl)imidazo[1,2-a]pyridine: Contains additional nitro groups, leading to different chemical and biological properties.
Uniqueness
2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C14H8F3N3O2 |
|---|---|
分子量 |
307.23 g/mol |
IUPAC 名称 |
2-(2-nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-5-6-19-8-11(18-13(19)7-9)10-3-1-2-4-12(10)20(21)22/h1-8H |
InChI 键 |
SGPFUVJCJIGHKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC(=CC3=N2)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


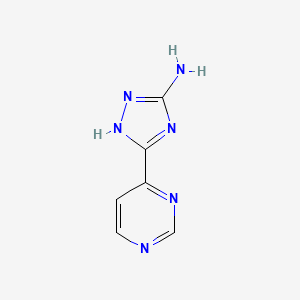
![2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13665793.png)
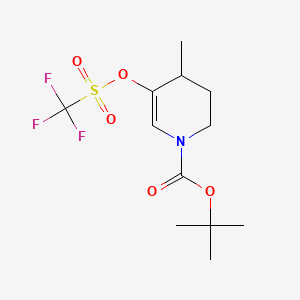
![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)
![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)
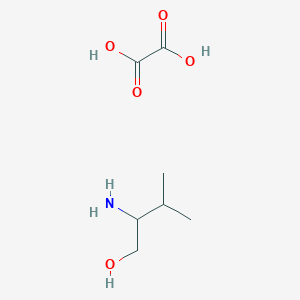
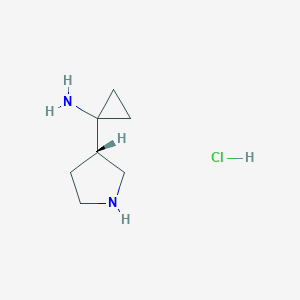
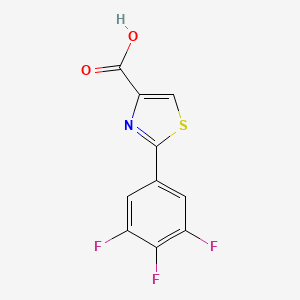

![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
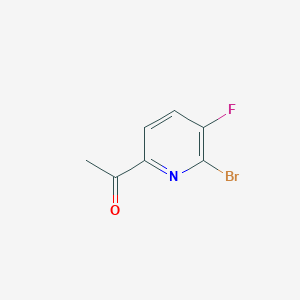
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)
